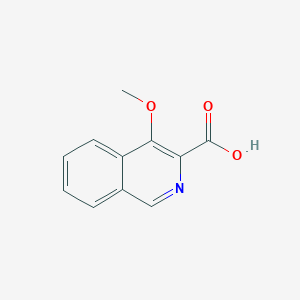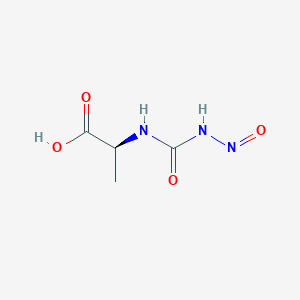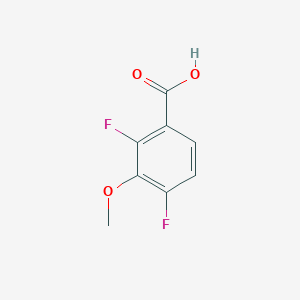![molecular formula C9H6F7NS B062130 2-[(Heptafluoropropyl)sulfanyl]aniline CAS No. 166392-11-6](/img/structure/B62130.png)
2-[(Heptafluoropropyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[(Heptafluoropropyl)sulfanyl]aniline and related compounds involves several key steps, typically starting from aniline derivatives as the core structure to which various functional groups are introduced. The synthesis methods vary depending on the desired functional group and the specific chemical properties of the end product. Techniques such as nucleophilic substitution and electrophilic aromatic substitution play critical roles in the synthesis process, enabling the introduction of sulfanyl and fluorinated groups into the aniline derivative (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-[(Heptafluoropropyl)sulfanyl]aniline is characterized by the presence of a heptafluoropropyl group attached to an aniline core via a sulfanyl linker. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical species. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the precise molecular geometry and electronic structure of such compounds.
Chemical Reactions and Properties
2-[(Heptafluoropropyl)sulfanyl]aniline participates in a variety of chemical reactions, including but not limited to, cyclocondensations and electrophilic substitution reactions. The fluorinated propyl group affects the compound's reactivity, making it a versatile intermediate for further chemical modifications. These reactions are instrumental in the synthesis of complex molecules and materials with desired chemical and physical properties (Antypenko et al., 2017).
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-4-2-1-3-5(6)17/h1-4H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZADDGIVDJFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366288 |
Source


|
| Record name | 2-[(heptafluoropropyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Heptafluoropropyl)sulfanyl]aniline | |
CAS RN |
166392-11-6 |
Source


|
| Record name | 2-[(heptafluoropropyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

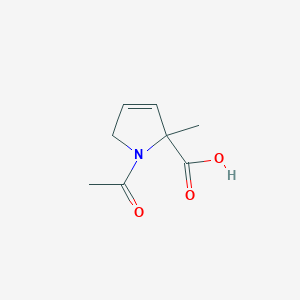
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)

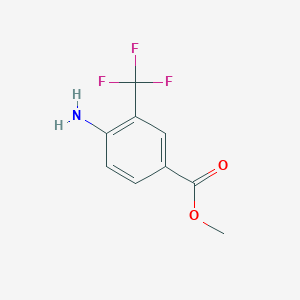



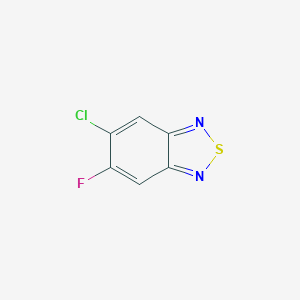
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
